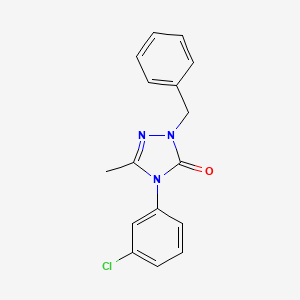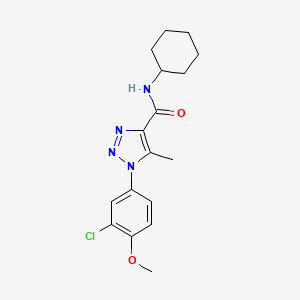
2-Benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one, also known as BCPT, is a synthetic organic compound with a wide range of applications in scientific research. BCPT is a member of the triazole family, which is composed of five-membered rings of nitrogen, carbon, and oxygen atoms. This compound has been studied extensively due to its unique properties, such as its ability to interact with other molecules, its low toxicity, and its wide range of applications in scientific research.
Scientific Research Applications
Corrosion Inhibition
One significant application of 1,2,4-triazole derivatives, closely related to 2-Benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one, is in the field of corrosion inhibition. For instance, the derivative 4-MTHT has been studied for its efficacy in protecting mild steel against corrosion in acidic environments. Research demonstrates that these triazole derivatives, including 4-MTHT, exhibit high inhibition efficiency, suggesting their potential as effective corrosion inhibitors (Lagrenée et al., 2002).
Antioxidant and Antitumor Activities
Some 1,2,4-triazole derivatives, structurally similar to this compound, have been evaluated for their antioxidant and antitumor properties. A study demonstrated that certain synthesized compounds in this category displayed significant activities in these fields, highlighting their potential for medicinal applications (El-Moneim et al., 2011).
Molecular Interactions and Bonding
Research involving the synthesis and characterization of triazole derivatives, including compounds like ethyl 2-triazolyl-2-oxoacetate derivatives, provides insights into molecular interactions such as π-hole tetrel bonding. These studies contribute to a deeper understanding of molecular interactions in chemistry, which can have broader implications in the design of new compounds and materials (Ahmed et al., 2020).
Catalytic Applications
1,2,4-Triazole derivatives have shown promising results in catalytic applications. Research in this area has led to the development of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands. These complexes have been explored for their efficiency in catalytic oxidation and transfer hydrogenation, showcasing the versatility of triazole derivatives in catalysis (Saleem et al., 2013).
Structural and Spectroscopic Studies
In-depth structural and spectroscopic studies have been conducted on various 1,2,4-triazole derivatives. These studies provide valuable information about the molecular structure, bonding, and electronic properties of these compounds. Such research is crucial for understanding the chemical behavior and potential applications of these substances (Saral et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 2-Benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one are currently unknown. This compound contains a benzimidazole moiety, which is known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
It is known that benzimidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
properties
IUPAC Name |
2-benzyl-4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-6-3-2-4-7-13)16(21)20(12)15-9-5-8-14(17)10-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHGCLYPKIIGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)


![7-Methyl-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2888567.png)



![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)
![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)
![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
![N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2888578.png)
![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2888579.png)
![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)
